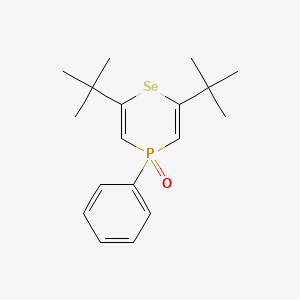![molecular formula C17H11NO2 B14632452 (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone CAS No. 55578-78-4](/img/structure/B14632452.png)
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes a furoindole moiety fused with a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone typically involves cyclocondensation reactions. One common method is the cyclocondensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
科学的研究の応用
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone has several scientific research applications:
作用機序
The mechanism of action of (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and DNA . The compound’s antiviral activity is believed to result from its inhibition of viral replication by binding to viral enzymes and proteins .
類似化合物との比較
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: This compound shares a similar indole-based structure and exhibits comparable biological activities.
Indole-2-carboxylate derivatives: These compounds also possess the indole nucleus and show a range of biological activities, including antiviral and anticancer properties.
Uniqueness
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone is unique due to its furoindole moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
55578-78-4 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC名 |
4H-furo[3,2-b]indol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C17H11NO2/c19-16(11-6-2-1-3-7-11)15-10-14-17(20-15)12-8-4-5-9-13(12)18-14/h1-10,18H |
InChIキー |
AFVIXTHNSZZDHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


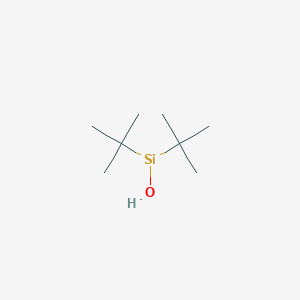
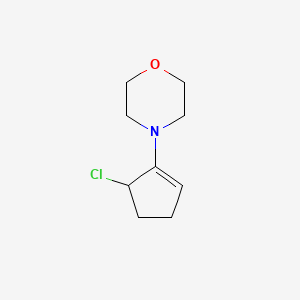
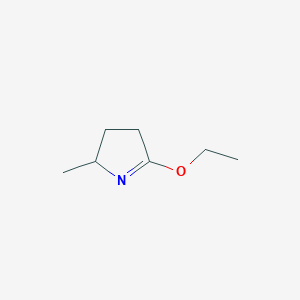
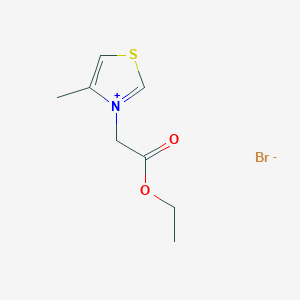
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
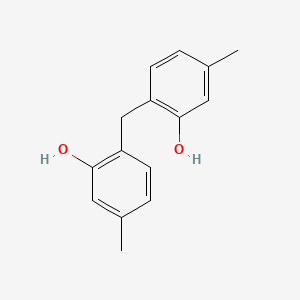
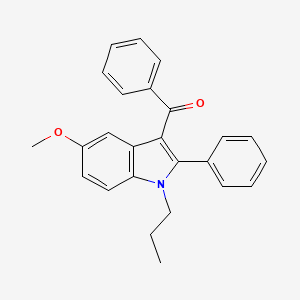
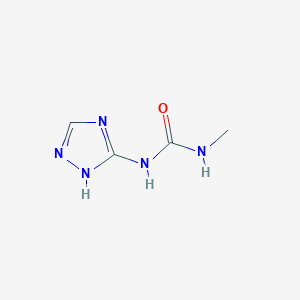
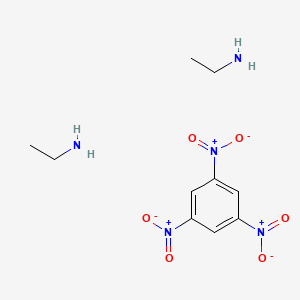
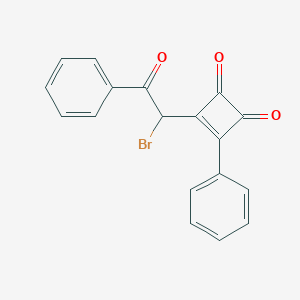
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
